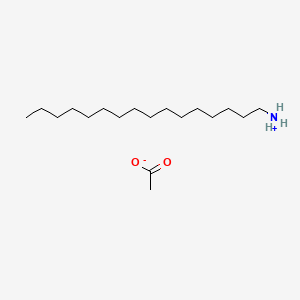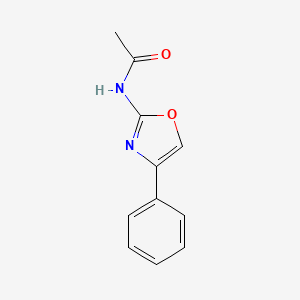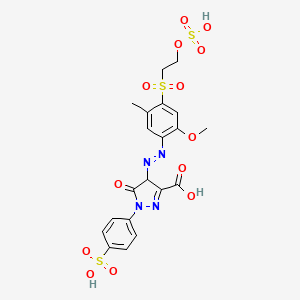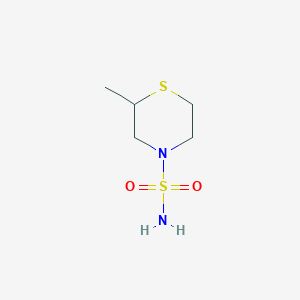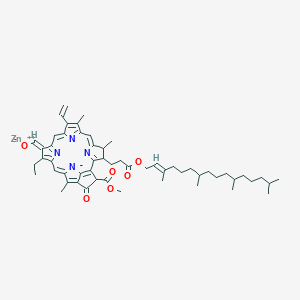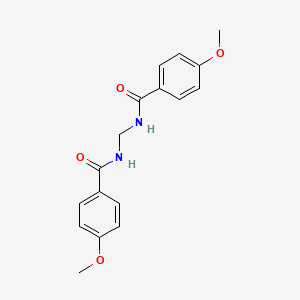
N,N'-Methylenebis(4-methoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide,N,N’-methylenebis[4-methoxy-: is a chemical compound with the molecular formula C16H18N2O4. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of benzamide groups linked by a methylene bridge and substituted with methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide,N,N’-methylenebis[4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with formaldehyde and ammonia or a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Condensation Reaction: The 4-methoxybenzoyl chloride is then reacted with formaldehyde and ammonia or a primary amine to form the final product.
Industrial Production Methods: Industrial production of Benzamide,N,N’-methylenebis[4-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide,N,N’-methylenebis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide,N,N’-methylenebis[4-methoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide,N,N’-methylenebis[4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- N-Methylbenzamide
- N,N-Dimethylbenzamide
- 4-Methoxybenzamide
Comparison: Benzamide,N,N’-methylenebis[4-methoxy- is unique due to the presence of two benzamide groups linked by a methylene bridge and substituted with methoxy groups. This structure imparts distinct chemical and biological properties compared to other benzamide derivatives. For example, the methylene bridge increases the compound’s stability and alters its reactivity, making it suitable for specific applications that other benzamides may not be able to fulfill.
Propiedades
Número CAS |
22404-90-6 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
4-methoxy-N-[[(4-methoxybenzoyl)amino]methyl]benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)16(20)18-11-19-17(21)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
FNRARTCICMYJPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NCNC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
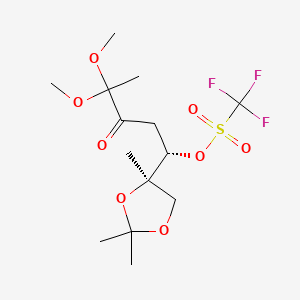
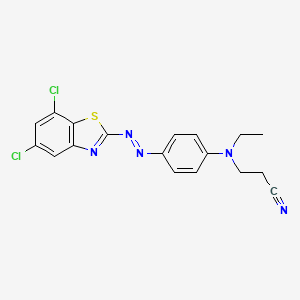
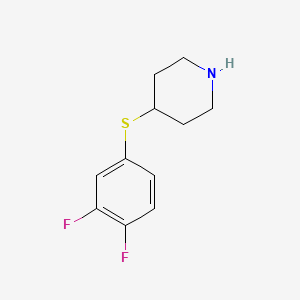

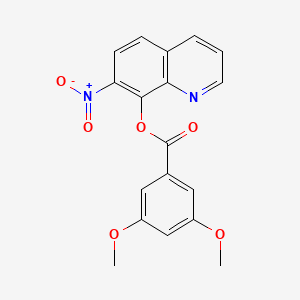

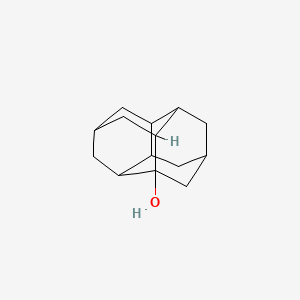
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
